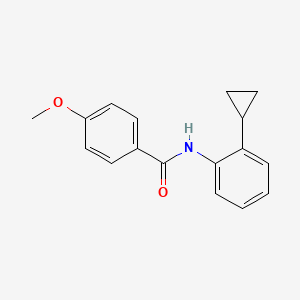
N-(2-cyclopropylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropylphenyl)-4-methoxybenzamide is an organic compound that features a benzamide core with a cyclopropylphenyl and a methoxy group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylphenyl)-4-methoxybenzamide typically involves the following steps:
Formation of the cyclopropylphenyl intermediate: This can be achieved through a cyclopropanation reaction, where a phenyl group is reacted with a suitable cyclopropanating agent.
Attachment of the methoxy group: The intermediate is then subjected to a methoxylation reaction, where a methoxy group is introduced.
Formation of the benzamide: Finally, the cyclopropylphenyl and methoxy-substituted intermediate is reacted with benzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(2-cyclopropylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
N-(2-cyclopropylphenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which N-(2-cyclopropylphenyl)-4-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and methoxy groups may play a role in binding to these targets, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
N-(2-cyclopropylphenyl)-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-cyclopropylphenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(2-cyclopropylphenyl)-4-methoxybenzamide is unique due to the presence of both the cyclopropyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
IUPAC Name |
N-(2-cyclopropylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-10-8-13(9-11-14)17(19)18-16-5-3-2-4-15(16)12-6-7-12/h2-5,8-12H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBQZLNEBQICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B5827777.png)
![(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate](/img/structure/B5827781.png)
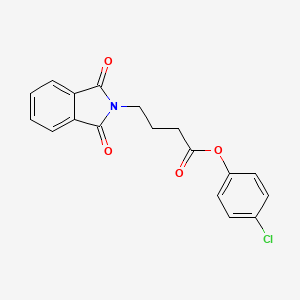
![N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B5827796.png)
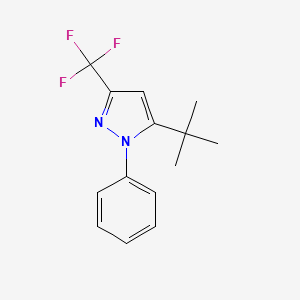
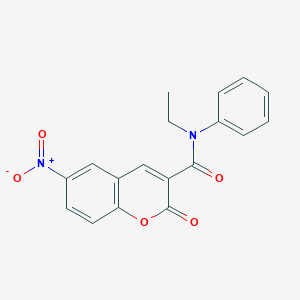

![3-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5827823.png)
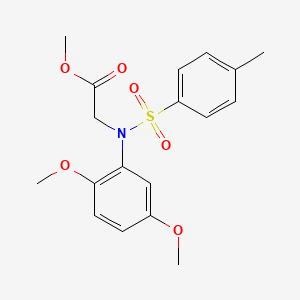
![N-[4-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5827833.png)
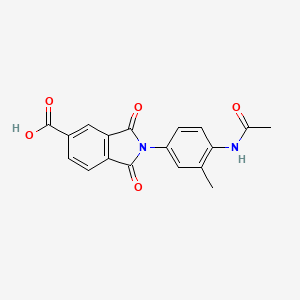
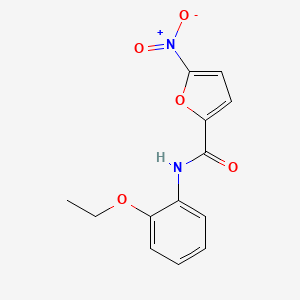
![1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea](/img/structure/B5827877.png)
![2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5827881.png)
